molecular formula C17H18BrNO3 B6513671 2-bromo-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)benzamide CAS No. 1788675-33-1

2-bromo-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)benzamide

Cat. No.: B6513671
CAS No.: 1788675-33-1
M. Wt: 364.2 g/mol
InChI Key: OOXOSGPGDXEGGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)benzamide is an organic compound that features a benzamide core substituted with a bromine atom at the 2-position, a furan-2-ylmethyl group, and an oxan-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the bromination of benzamide to introduce the bromine atom at the 2-position. This can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The resulting 2-bromobenzamide is then subjected to further reactions to introduce the furan-2-ylmethyl and oxan-4-yl groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The furan and oxan groups can participate in oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are typical reducing agents.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-bromo-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)benzamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may be investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and oxan groups may play a role in binding to these targets, while the bromine atom could influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-methylbenzamide: Similar structure but lacks the furan-2-ylmethyl and oxan-4-yl groups.

    2-bromobenzamide: Lacks both the furan-2-ylmethyl and oxan-4-yl groups.

    N-(furan-2-ylmethyl)benzamide: Lacks the bromine atom and oxan-4-yl group.

Uniqueness

2-bromo-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)benzamide is unique due to the combination of its substituents, which may confer distinct chemical and biological properties

Properties

IUPAC Name

2-bromo-N-(furan-2-ylmethyl)-N-(oxan-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO3/c18-16-6-2-1-5-15(16)17(20)19(12-14-4-3-9-22-14)13-7-10-21-11-8-13/h1-6,9,13H,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXOSGPGDXEGGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CC2=CC=CO2)C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.